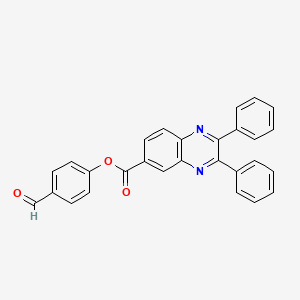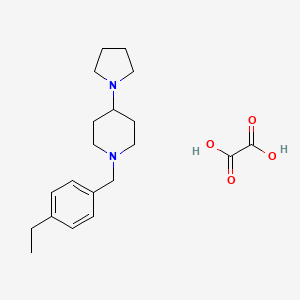![molecular formula C28H36N2O4 B3970230 2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3970230.png)
2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
Descripción general
Descripción
2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate, also known as CTDP-31, is a novel compound that has been synthesized and investigated for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action, biochemical and physiological effects, and future directions are of great interest to the scientific community.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate involves its selective binding to the dopamine D2 receptor. This binding leads to the modulation of the receptor's activity, which can affect various physiological and pathological processes. This compound has also been shown to have a high affinity for the D2 receptor, making it a potent tool for studying this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of the dopamine D2 receptor. This modulation can affect various physiological and pathological processes, including reward, motivation, and addiction. This compound has also been shown to have a high affinity for the D2 receptor, making it a potent tool for studying this receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate has several advantages for lab experiments. One of the most significant advantages is its selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the role of this receptor in various physiological and pathological processes. This compound also has a high affinity for the D2 receptor, making it a potent tool for studying this receptor. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the investigation of 2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate. One potential direction is the development of more potent and selective compounds that can modulate the activity of the dopamine D2 receptor. Another potential direction is the investigation of this compound's potential use in the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. Additionally, the investigation of this compound's mechanism of action and its effects on other neurotransmitter systems could lead to a better understanding of the brain's complex signaling pathways.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its selective binding to the dopamine D2 receptor and its ability to modulate its activity make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. While this compound has some limitations, its potential use in the treatment of various neurological and psychiatric disorders and its future directions make it an exciting area of research.
Aplicaciones Científicas De Investigación
2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate has been investigated for its potential use in various scientific research applications. One of the most promising areas of research is its use as a tool for studying the dopamine D2 receptor. This compound has been shown to selectively bind to the D2 receptor and modulate its activity, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
oxalic acid;2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2.C2H2O4/c1-2-6-21(7-3-1)23-10-12-25(13-11-23)27-18-15-26(16-19-27)28-17-14-22-8-4-5-9-24(22)20-28;3-1(4)2(5)6/h1-9,23,25-26H,10-20H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUCDAAMAVUYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCC5=CC=CC=C5C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3970151.png)
![6-chloro-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3970158.png)

![N-[3-(benzyloxy)benzyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3970169.png)

![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3970184.png)
![2-(4-methoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970196.png)
![1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate](/img/structure/B3970221.png)
![[4-(4-iodophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3970228.png)


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3970254.png)
![1-(diphenylmethyl)-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B3970255.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3970263.png)